4-Ethylamino-benzenesulfonamide

Overview

Description

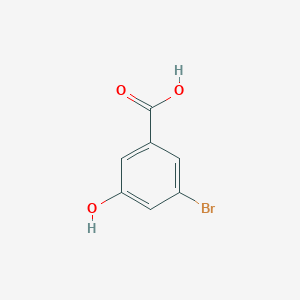

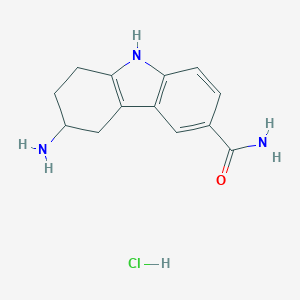

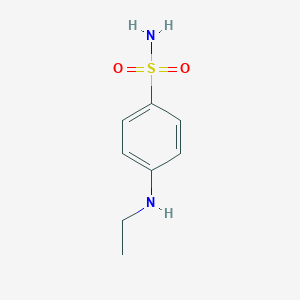

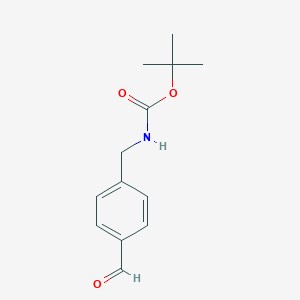

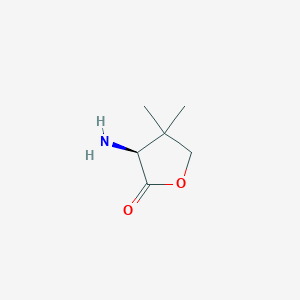

4-Ethylamino-benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is a small molecule that falls under the category of benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of 4-Ethylamino-benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and an ethylamino group .Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethylamino-benzenesulfonamide are not detailed in the retrieved papers, sulfonamides, in general, have been reported to exhibit a range of pharmacological activities . They have been used in the synthesis of various derivatives with potential fungicidal activities .Physical And Chemical Properties Analysis

4-Ethylamino-benzenesulfonamide is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

4-Ethylamino-benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . Research indicates that these compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition is crucial for discovering novel antiproliferative agents. The derivatives have shown significant inhibitory effects against cancer cell lines, making them promising candidates for cancer therapy .

Environmental Science: Pollution Remediation

In environmental science, sulfonamide compounds, including derivatives of 4-Ethylamino-benzenesulfonamide, are being explored for their role in pollution detection and degradation . Nanozymes, which are materials with enzyme-like catalytic characteristics, are used to detect and remove pollutants, and sulfonamides could potentially enhance these processes .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Ethylamino-benzenesulfonamide is utilized in chromatographic methods such as HPLC to study cellular uptake in cancer cell lines . This application is vital for understanding the pharmacokinetics of potential therapeutic agents.

Biochemistry: Enzyme Inhibition

The biochemistry field benefits from 4-Ethylamino-benzenesulfonamide’s role in enzyme inhibition. It’s used to study the mechanistic pathways of enzymes related to disease states, particularly in cancer research where enzyme activity is linked to tumor growth and metastasis .

Material Science: Synthesis of Novel Compounds

In material science, 4-Ethylamino-benzenesulfonamide serves as a precursor in the synthesis of novel materials . Its derivatives are synthesized for various applications, including the development of new compounds with potential industrial applications .

Industrial Applications: Manufacturing Processes

The compound’s derivatives are also used in manufacturing processes within the industry. They can serve as intermediates in the synthesis of more complex chemical entities, which are then used in the production of various materials .

Pharmaceutical Development: Drug Design

4-Ethylamino-benzenesulfonamide is instrumental in pharmaceutical development , particularly in drug design. Its structure allows for the creation of sulfonamide-based drugs with a wide range of therapeutic properties .

Veterinary Medicine: Antimicrobial Treatments

Lastly, in veterinary medicine, sulfonamide derivatives, including those of 4-Ethylamino-benzenesulfonamide, are used as antimicrobial treatments for livestock diseases. They play a crucial role in maintaining the health of animals and preventing the spread of infections .

Mechanism of Action

Target of Action

The primary target of 4-Ethylamino-benzenesulfonamide is Carbonic Anhydrase 2 (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Ethylamino-benzenesulfonamide interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by 4-Ethylamino-benzenesulfonamide affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in the body. By inhibiting Carbonic Anhydrase 2, 4-Ethylamino-benzenesulfonamide can disrupt these processes, potentially leading to a variety of physiological effects .

Result of Action

The molecular and cellular effects of 4-Ethylamino-benzenesulfonamide’s action are primarily related to its inhibition of Carbonic Anhydrase 2. This can lead to a disruption in the balance of bicarbonate and protons in the body, potentially affecting a variety of physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethylamino-benzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the drug’s stability and its ability to interact with its target . .

properties

IUPAC Name |

4-(ethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYSLJVSXDXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598663 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157038-15-8 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)